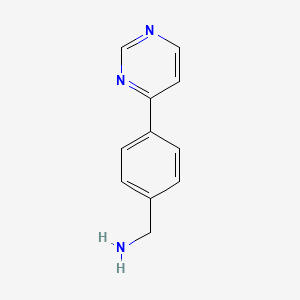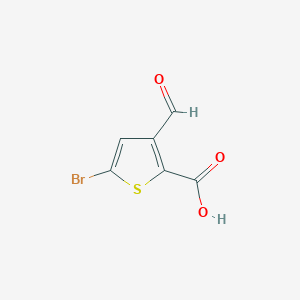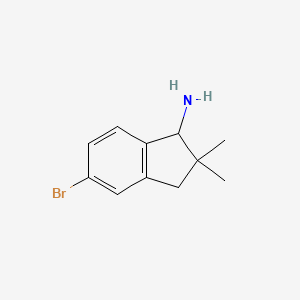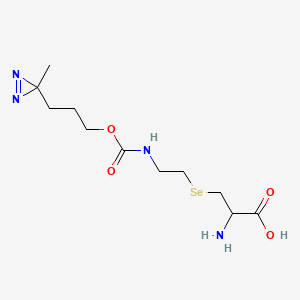
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Hydroxymethyl)-2,6-dimethylbenzoesäure beinhaltet typischerweise die Funktionalisierung eines Benzoesäurederivats. Eine gängige Methode ist die Friedel-Crafts-Alkylierung, bei der ein Benzoesäurederivat mit Formaldehyd und einem Katalysator wie Aluminiumchlorid umgesetzt wird, um die Hydroxymethylgruppe einzuführen. Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und kontrollierte Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 4-(Hydroxymethyl)-2,6-dimethylbenzoesäure skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsparameter und kann zu höheren Ausbeuten und Reinheiten führen. Darüber hinaus werden oft Prinzipien der grünen Chemie wie Lösungsmittelrecycling und energieeffiziente Prozesse eingesetzt, um die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Hydroxymethyl)-2,6-dimethylbenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carboxylgruppe oxidiert werden, was zur Bildung von 4-Carboxy-2,6-dimethylbenzoesäure führt.
Reduktion: Die Verbindung kann zu 4-(Hydroxymethyl)-2,6-dimethylbenzylalkohol reduziert werden.
Substitution: Die Hydroxymethylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 4-Carboxy-2,6-dimethylbenzoesäure
Reduktion: 4-(Hydroxymethyl)-2,6-dimethylbenzylalkohol
Substitution: Verschiedene substituierte Benzoesäurederivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2,6-dimethylbenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es laufen Forschungen, um sein Potenzial als Wirkstoffkandidat für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Polymeren und Harzen verwendet, bei denen seine funktionellen Gruppen weiter modifiziert werden können, um die gewünschten Eigenschaften zu erzielen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Hydroxymethyl)-2,6-dimethylbenzoesäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. So kann beispielsweise seine Hydroxymethylgruppe Oxidations-Reduktionsreaktionen eingehen, die das Redoxgleichgewicht in Zellen beeinflussen. Darüber hinaus ermöglicht die Struktur der Verbindung die Teilnahme an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen, die die Bindung an molekulare Ziele beeinflussen können.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its hydroxymethyl group can undergo oxidation-reduction reactions, influencing redox balance within cells. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can affect its binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Hydroxymethyl)benzoesäure: Fehlen die Dimethylgruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2,6-Dimethylbenzoesäure: Fehlen die Hydroxymethylgruppe, was zu unterschiedlichen Anwendungen und Reaktivität führt.
4-Methylbenzoesäure: Enthält nur eine Methylgruppe und keine Hydroxymethylgruppe, was zu einem unterschiedlichen chemischen Verhalten führt.
Einzigartigkeit
4-(Hydroxymethyl)-2,6-dimethylbenzoesäure ist aufgrund der Kombination von Hydroxymethyl- und Dimethylgruppen am Benzolring einzigartig. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften, wie z. B. eine erhöhte Reaktivität bei Oxidations- und Substitutionsreaktionen, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZJNFPDQMCQDBQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)



![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)







